Home > Products > Screening Compounds P47680 > Fgfr1/vegfr2-IN-1
Fgfr1/vegfr2-IN-1 -

Fgfr1/vegfr2-IN-1

Catalog Number: EVT-12508641
CAS Number:
Molecular Formula: C26H27N4O6P
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fgfr1/vegfr2-IN-1 is a novel compound designed to inhibit the activities of both Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These receptors play crucial roles in angiogenesis, cell proliferation, and differentiation. The dual inhibition of FGFR1 and VEGFR2 presents a promising therapeutic strategy for diseases characterized by aberrant angiogenesis, such as cancer.

Source

Fgfr1/vegfr2-IN-1 was developed through a structure-based drug design approach, leveraging the known structures of FGFR1 and VEGFR2 to create a compound that effectively binds to and inhibits both receptors. The compound has been documented in various scientific studies focusing on its synthesis, mechanism of action, and potential applications in treating vascular-related disorders.

Classification

Fgfr1/vegfr2-IN-1 is classified as a dual-target receptor tyrosine kinase inhibitor. It specifically targets the ATP-binding sites of FGFR1 and VEGFR2, inhibiting their phosphorylation and subsequent signaling pathways.

Synthesis Analysis

Methods

The synthesis of Fgfr1/vegfr2-IN-1 involves multiple steps, typically starting from commercially available precursors. The process includes:

  • Initial Reaction: Combining key starting materials under controlled conditions to form an intermediate compound.
  • Purification: The intermediate is purified using chromatographic techniques to ensure high yield and purity.
  • Final Coupling: A final coupling reaction is performed to attach functional groups that enhance binding affinity to the target receptors.

Technical Details

The synthesis protocol may utilize techniques such as:

  • Solid-phase synthesis: For efficient assembly of complex molecules.
  • HPLC (High-Performance Liquid Chromatography): For purification and analysis of the synthesized compounds.
  • NMR (Nuclear Magnetic Resonance) and Mass Spectrometry: For structural confirmation of the final product.
Molecular Structure Analysis

Structure

Fgfr1/vegfr2-IN-1 has a complex molecular structure characterized by distinct functional groups that facilitate interaction with the target receptors. The structure typically includes:

  • An aromatic core that enhances binding affinity.
  • Functional moieties that interact with specific amino acid residues in the active sites of FGFR1 and VEGFR2.

Data

The molecular formula and weight of Fgfr1/vegfr2-IN-1 can be determined through spectroscopic methods. For instance, NMR data can provide insights into the molecular conformation, while mass spectrometry can confirm its molecular weight.

Chemical Reactions Analysis

Reactions

Fgfr1/vegfr2-IN-1 undergoes several chemical reactions upon interaction with FGFR1 and VEGFR2, primarily involving:

  • Phosphorylation Inhibition: By binding to the ATP-binding site, it prevents the phosphorylation of tyrosine residues on these receptors.
  • Conformational Changes: Binding may induce conformational changes that further inhibit receptor activity.

Technical Details

Kinetic studies can be performed to assess the reaction rates between Fgfr1/vegfr2-IN-1 and its targets. This involves measuring changes in phosphorylation levels in cell-based assays or using biochemical assays that quantify receptor activity.

Mechanism of Action

Process

The mechanism of action for Fgfr1/vegfr2-IN-1 involves:

  • Competitive Inhibition: The compound competes with ATP for binding at the active sites of FGFR1 and VEGFR2.
  • Downstream Signaling Disruption: By inhibiting receptor activation, Fgfr1/vegfr2-IN-1 disrupts downstream signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.

Data

Experimental data showing reduced phosphorylation levels of downstream signaling proteins upon treatment with Fgfr1/vegfr2-IN-1 supports its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

Fgfr1/vegfr2-IN-1 exhibits properties typical of small molecule inhibitors:

  • Solubility: It may have varying solubility in different solvents, which can be quantified through solubility assays.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic application.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution in biological systems.

Relevant data can be obtained from computational chemistry models or experimental assays designed to evaluate these properties.

Applications

Fgfr1/vegfr2-IN-1 has significant potential applications in scientific research and medicine:

  • Cancer Therapy: As a dual inhibitor, it may be used in clinical settings to treat tumors exhibiting overactivation of FGFR or VEGFR pathways.
  • Angiogenesis Research: It serves as a tool for studying angiogenic processes in vitro and in vivo.
  • Drug Development: Insights gained from its mechanism can inform the design of new inhibitors targeting similar pathways.

Properties

Product Name

Fgfr1/vegfr2-IN-1

IUPAC Name

3-[diethoxyphosphoryl-[[5-(4-nitrophenyl)-2-phenylpyrazol-3-yl]amino]methyl]phenol

Molecular Formula

C26H27N4O6P

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C26H27N4O6P/c1-3-35-37(34,36-4-2)26(20-9-8-12-23(31)17-20)27-25-18-24(19-13-15-22(16-14-19)30(32)33)28-29(25)21-10-6-5-7-11-21/h5-18,26-27,31H,3-4H2,1-2H3

InChI Key

GVMCTJQLAUPLQR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.